6-Methoxyspiro[indoline-3,4'-piperidin]-2-one 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519146
InChI: InChI=1S/C13H16N2O2/c1-17-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16)
SMILES: COC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

CAS No.:

Cat. No.: VC13519146

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one -

Specification

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name 6-methoxyspiro[1H-indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C13H16N2O2/c1-17-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16)
Standard InChI Key LDNJOARTTIDOGD-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2
Canonical SMILES COC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s spirocyclic structure features a fused indoline-piperidine system with a methoxy substituent at the 6-position of the indoline ring (Figure 1). The spiro junction at the 3-position of indoline and 4'-position of piperidine imposes conformational rigidity, which is critical for its interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight232.28 g/mol
IUPAC Name6-methoxyspiro[1H-indole-3,4'-piperidine]-2-one
SMILESCOC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2
Canonical SMILESCOC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2
InChIKeyLDNJOARTTIDOGD-UHFFFAOYSA-N
PubChem CID84626923

The methoxy group enhances solubility in polar solvents, while the spirocyclic framework contributes to metabolic stability.

Synthesis and Chemical Preparation

Purification and Characterization

The crude product is typically purified via column chromatography (ethyl acetate/hexane, 2:8) and characterized using 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Pharmacological Properties

c-Met Kinase Inhibition

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one derivatives exhibit potent inhibitory activity against c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis . In vitro assays demonstrate IC50_{50} values ranging from 0.0147–17 μM in TR-FRET-based assays and 1.56–1400 μM in cell-based models . Docking studies reveal that the spirocyclic core occupies the ATP-binding pocket of c-Met, while the methoxy group stabilizes interactions with hydrophobic residues .

Antiproliferative and Antiviral Activity

Preliminary studies on structurally related spiro-indoline compounds show:

  • Antiproliferative effects: Inhibition of cancer cell lines (e.g., MCF-7, A549) at micromolar concentrations.

  • Anti-SARS-CoV-2 activity: Disruption of viral protease function through hydrogen bonding with the indoline carbonyl group.

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